![molecular formula C28H24O5 B016948 3,4,5-Tris(benzyloxy)benzoic Acid CAS No. 1486-48-2](/img/structure/B16948.png)
3,4,5-Tris(benzyloxy)benzoic Acid
Overview
Description
3,4,5-Tris(benzyloxy)benzoic Acid, also known as 3,4,5-Tribenzyloxybenzoic Acid, is a chemical compound with the molecular formula C28H24O5 . It is a solid at 20°C and has a molecular weight of 440.50 . It is white to almost white in color and appears as a powder or crystal .
Molecular Structure Analysis
The molecular structure of 3,4,5-Tris(benzyloxy)benzoic Acid consists of a benzoic acid core with three benzyloxy groups attached to the 3, 4, and 5 positions of the benzene ring .Physical And Chemical Properties Analysis
3,4,5-Tris(benzyloxy)benzoic Acid is a solid at 20°C . It has a molecular weight of 440.50 and a melting point between 193.0 and 198.0°C .Scientific Research Applications
Synthesis of Dendritic Compounds
The compound has been used in the synthesis of a novel dendritic 2-oxazoline . This dendritic 2-oxazoline could be used as a mesogenic monomer in the synthesis of side-chain liquid-crystalline polyoxazolines that might self-assemble into columnar structures .
Construction of Biomimetic Membranes
The dendritic 2-oxazoline synthesized using 3,4,5-Tris(benzyloxy)benzoic Acid has been used as monomer precursors in the construction of biomimetic membranes .
Synthesis of Poly(2-oxazoline)s
The 2-oxazoline cycle determines the properties of the obtained poly(2-oxazoline)s . The similar chemical structure of the resulting poly(2-oxazoline)s to natural polypeptides confers to these polymers an excellent biocompatibility .
Biomedical Applications
Due to their low viscosity and high stability, poly(2-oxazoline)s synthesized using 3,4,5-Tris(benzyloxy)benzoic Acid are ideal candidates in biomedical applications .
Synthesis of Basic Esters
A series of basic esters of 3,4,5-trimethoxybenzoic acid has been synthesized and evaluated for antihypertensive and local anesthetic activity .
Preparation of Inorganic-Organic Hybrid Frameworks
3,4,5-Tris (carboxymethoxy)benzoic acid has been used as a structure-directing agent to prepare new inorganic–organic hybrid frameworks based on polynuclear metal-hydroxyl clusters .
Preparation of 1,3-Phenylene Bis (4-benzyloxybenzoate)
4-Benzyloxybenzoic acid may be used in the preparation of 1,3-phenylene bis (4-benzyloxybenzoate) .
8. Preparation of (-)- (2 R,3 R)-5,7-bis (benzyloxy)-2- [3,4,5-tris (benzyloxy)-phenyl]chroman-3-yl- (4-benzyloxy)benzoate It may also be used in the preparation of this compound .
Safety And Hazards
properties
IUPAC Name |
3,4,5-tris(phenylmethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O5/c29-28(30)24-16-25(31-18-21-10-4-1-5-11-21)27(33-20-23-14-8-3-9-15-23)26(17-24)32-19-22-12-6-2-7-13-22/h1-17H,18-20H2,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCGMEJBEDWPMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456416 | |
Record name | 3,4,5-Tris(benzyloxy)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Tris(benzyloxy)benzoic Acid | |
CAS RN |
1486-48-2 | |
Record name | 3,4,5-Tris(benzyloxy)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-Tris(benzyloxy)benzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.